![molecular formula C15H9Cl2NO5 B288737 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)

4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

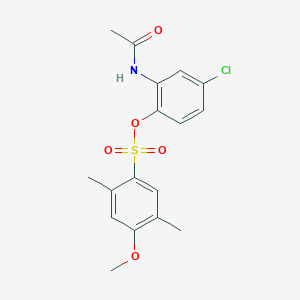

4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, commonly known as DCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a critical role in regulating cellular metabolism.

Wirkmechanismus

DCA inhibits 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, which in turn activates pyruvate dehydrogenase (PDH), an enzyme that converts pyruvate to acetyl-CoA, a key molecule in the tricarboxylic acid (TCA) cycle. By activating PDH, DCA promotes oxidative phosphorylation and reduces the reliance of cancer cells on glycolysis, a hallmark of cancer metabolism. This shift in metabolism leads to the production of ROS, which ultimately leads to cell death.

Biochemical and Physiological Effects:

DCA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, DCA has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. DCA has also been shown to improve cardiac function in animal models of heart failure by promoting oxidative phosphorylation and reducing reliance on glycolysis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DCA is its small molecular size, which allows it to penetrate cell membranes and target intracellular enzymes such as 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid. DCA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DCA has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.

Zukünftige Richtungen

There are several potential future directions for research on DCA. One area of interest is the development of more stable and soluble analogs of DCA that can improve its efficacy and bioavailability in vivo. Another area of interest is the investigation of DCA's effects on other metabolic pathways and enzymes, which could lead to the discovery of new therapeutic targets. Finally, the potential use of DCA as a diagnostic tool for cancer and other metabolic disorders is also an area of interest for future research.

Synthesemethoden

The synthesis of DCA involves the reaction of 3,5-dichloroaniline with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure DCA. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of DCA.

Wissenschaftliche Forschungsanwendungen

DCA has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, leading to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism results in the production of reactive oxygen species (ROS) that cause DNA damage and ultimately lead to cell death. DCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

Eigenschaften

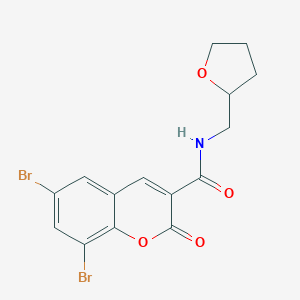

Molekularformel |

C15H9Cl2NO5 |

|---|---|

Molekulargewicht |

354.1 g/mol |

IUPAC-Name |

4-[(3,5-dichlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C15H9Cl2NO5/c16-8-4-9(17)6-10(5-8)18-13(19)11-2-1-7(14(20)21)3-12(11)15(22)23/h1-6H,(H,18,19)(H,20,21)(H,22,23) |

InChI-Schlüssel |

XHMPEAJSWDKLQI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)

![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)

![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)

![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)

![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)